molecular formula C18H14 B180854 9,10-Divinylanthracene CAS No. 18512-61-3

9,10-Divinylanthracene

Cat. No.: B180854
CAS No.: 18512-61-3
M. Wt: 230.3 g/mol
InChI Key: OHZORFZODBFHKN-UHFFFAOYSA-N
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Description

9,10-Divinylanthracene is a polycyclic aromatic hydrocarbon with a structure consisting of an anthracene core substituted with vinyl groups at the 9 and 10 positions. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 9,10-Divinylanthracene typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of anthracene with vinyl magnesium bromide in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere to prevent oxidation.

    Reaction Conditions: The reaction is usually performed in an organic solvent like tetrahydrofuran at elevated temperatures to ensure complete conversion.

    Industrial Production Methods: Industrially, the compound can be synthesized using similar methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

9,10-Divinylanthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the vinyl groups, with common reagents including halogens and nitrating agents.

    Major Products: The major products of these reactions depend on the specific conditions and reagents used, but typically include various substituted anthracene derivatives.

Scientific Research Applications

9,10-Divinylanthracene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s fluorescence properties make it useful in imaging and diagnostic applications.

    Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

    Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its semiconducting properties.

Mechanism of Action

The mechanism by which 9,10-Divinylanthracene exerts its effects involves:

    Molecular Targets: The compound interacts with various molecular targets, including DNA and proteins, through π-π stacking and other non-covalent interactions.

    Pathways Involved: The pathways involved in its action include the generation of reactive oxygen species (ROS) upon photoactivation, which can lead to cell damage and apoptosis in cancer cells.

Comparison with Similar Compounds

9,10-Divinylanthracene can be compared with other similar compounds such as:

    9,10-Diphenylanthracene: This compound has phenyl groups instead of vinyl groups and is used in similar applications but has different photophysical properties.

    9,10-Distyrylanthracene: This compound has styryl groups and exhibits aggregation-induced emission enhancement (AIEE) properties, making it useful in different contexts.

    9,10-Dithienylanthracene: This compound has thiophene groups and is used in cell imaging and other biological applications.

Properties

IUPAC Name

9,10-bis(ethenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h3-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZORFZODBFHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621638
Record name 9,10-Diethenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18512-61-3
Record name 9,10-Diethenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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